molecular formula C24H25NO3S2 B5028060 5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B5028060
M. Wt: 439.6 g/mol
InChI Key: GISPXPHBFZWEEI-JWGURIENSA-N
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Description

5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a phenyl group linked through an ethoxy bridge to a cyclohexylphenoxy moiety. The presence of these diverse functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Properties

IUPAC Name

(5Z)-5-[[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-5-4-8-21(15-17)28-14-13-27-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h4-5,8-12,15-16,18H,1-3,6-7,13-14H2,(H,25,26,29)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISPXPHBFZWEEI-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of a thiazolone derivative with an aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of interest in medicinal chemistry. Researchers may study its effects on various cellular pathways to develop new treatments.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • N’-[(Z)-{5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylene]acetohydrazide
  • [(E)-({5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)amino]urea

Comparison: While these similar compounds share structural elements such as the cyclohexylphenoxy and ethoxy groups, 5-((Z)-1-{3-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of the thiazolone ring. This ring imparts distinct chemical properties, such as increased reactivity towards certain reagents and potential biological activity. The comparison highlights the importance of the thiazolone core in defining the compound’s reactivity and applications.

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